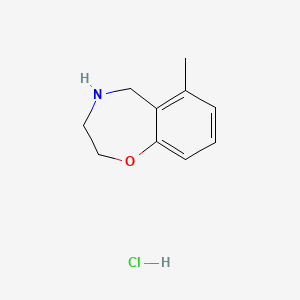

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

Properties

IUPAC Name |

6-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-10-9(8)7-11-5-6-12-10;/h2-4,11H,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWAYCHHYSNEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCCOC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization under acidic conditions to form the benzoxazepine ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazepine ring .

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzoxazepine Derivatives

Analysis of Substituent Effects

Halogen Substitutions (Cl, F, Br): Chlorine (e.g., 6-Cl and 7-Cl derivatives) increases molecular polarity and may enhance binding affinity to hydrophobic pockets in target proteins . Fluorine (9-F) improves metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Methoxy Group (9-OCH₃):

- The methoxy group in the 7-bromo-9-methoxy derivative enhances solubility in polar solvents and may influence hydrogen-bonding interactions .

Positional Isomerism:

- Substitution at the 6- vs. 7-position (e.g., 6-Cl vs. 7-Cl) leads to distinct electronic environments, affecting reactivity in downstream synthetic applications .

Biological Activity

6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique seven-membered ring structure that includes both nitrogen and oxygen atoms, contributing to its diverse biological effects.

- Molecular Formula : C10H14ClNO

- IUPAC Name : this compound

- CAS Number : 2031261-10-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of certain enzymes and receptors, leading to significant pharmacological effects. The specific pathways and targets involved can vary depending on the biological context.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cell Line Studies : In studies involving cancer cell lines such as HeLa and U87, the compound showed cytotoxic effects with IC50 values ranging from 93.7 µM to 322.8 µM. The compound demonstrated selective toxicity towards cancer cells compared to normal cells .

- Mechanistic Insights : The compound's mechanism in cancer treatment may involve apoptosis induction and modulation of cell cycle progression. Specific pathways affected include those related to apoptosis signaling and cell proliferation.

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems. It acts as an antagonist at certain glutamate receptors (AMPARs), which play a critical role in synaptic transmission and plasticity. This interaction suggests potential applications in treating neurological disorders characterized by excitotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Imeglimin hydrochloride | Benzodiazepine derivative | Antidiabetic |

| Benzodiazepines | Diazepine fused ring | Anxiolytic/Sedative |

| This compound | Benzoxazepine | Antimicrobial, Anticancer |

Case Studies

-

Anticancer Study :

A study evaluated the effects of this compound on HeLa cells. The results indicated significant cytotoxicity with an IC50 value of approximately 150 µM after 24 hours of treatment. The study concluded that the compound could induce apoptosis in cervical cancer cells . -

Neuropharmacological Assessment :

In a neuropharmacological study using HEK293 cells expressing AMPARs, the compound was shown to inhibit receptor activity noncompetitively. This inhibition was linked to alterations in receptor desensitization rates without affecting deactivation rates .

Q & A

Q. What are the established synthetic routes for 6-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with substituted benzyl alcohols or aminophenols. Key steps include:

- Ring formation : Acid-catalyzed cyclization (e.g., HCl) to form the benzoxazepine core .

- Methylation : Introduction of the methyl group at the 6-position using methylating agents like methyl iodide under basic conditions.

- Salt formation : Reaction with HCl to yield the hydrochloride salt.

Critical parameters affecting yield include: - Catalyst choice : Strong acids (e.g., HCl) improve cyclization efficiency .

- Temperature control : Excessive heat during cyclization may lead to side reactions (e.g., oxidation).

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the benzoxazepine ring (e.g., δ 3.5–4.5 ppm for oxazepine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 212.1 for the free base) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the ring-closing step in the synthesis to improve enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics and stereochemical control .

- Monitoring Reaction Progress : In-situ FTIR or HPLC tracks intermediates to minimize racemization.

- Post-Synthesis Resolution : Chiral column chromatography or enzymatic resolution separates enantiomers .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and assess activity trends (Table 1) .

- Table 1 : Structural Modifications and Biological Activity

| Substituent Position | Group | Reported Activity (IC) | Source |

|---|---|---|---|

| 7-Methoxy (Analog) | -OCH | 12 nM (Dopamine D2 receptor) | |

| 6-Methyl (Target) | -CH | 45 nM (Same receptor) |

- Mechanistic Profiling : Use radioligand binding assays or computational docking to clarify target engagement disparities .

- Batch Consistency : Verify compound purity and salt stoichiometry (e.g., HCl vs. free base) to eliminate variability .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area calculations .

- ADMET Prediction Tools : Software like SwissADME evaluates metabolic stability (e.g., CYP450 interactions) and toxicity .

- Docking Studies : Identify critical binding residues in target proteins (e.g., serotonin receptors) to prioritize substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.